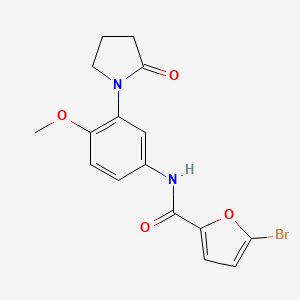![molecular formula C14H14BrNOS B2954583 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol CAS No. 1232803-89-2](/img/structure/B2954583.png)
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol” is a biochemical compound with the molecular formula C14H14BrNOS and a molecular weight of 324.24 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol” consists of a bromine atom, a sulfur atom, a nitrogen atom, an oxygen atom, and multiple carbon and hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol” include a molecular weight of 324.24 and a molecular formula of C14H14BrNOS .Applications De Recherche Scientifique
Asymmetric Catalysis
A study by Ren et al. (2011) discusses a novel asymmetric di-Ni(II) system, showcasing its efficiency as a functional model for phosphodiesterase. This system, synthesized using a phenol-based ligand related to 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol, demonstrates significant catalytic kinetics in the cleavage of phosphodiester bonds, mimicking the action of metallohydrolases (Ren et al., 2011).
Biological Activity
Compounds with a structure similar to 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol have been evaluated for their antibacterial properties. Zhou et al. (2015) synthesized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, testing their effectiveness against various bacterial strains. These derivatives showed promising antibacterial activities, highlighting their potential as therapeutic agents (Zhou et al., 2015).
Materials Science
Kaya and Aydın (2011) explored the synthesis and characterization of chelate polymers containing a diphenyl ring structure in their backbone, akin to 4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol. These polymers exhibited unique thermal, optical, electrochemical, and morphological properties, suggesting their utility in advanced material applications (Kaya & Aydın, 2011).
Propriétés
IUPAC Name |
4-bromo-2-[(3-methylsulfanylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQSODUELVWOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)
![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)
![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)
![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)
![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)
![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)
![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)
![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)
![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)